molecular formula C18H15N7O2 B2580523 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1324661-58-6

2-(1H-benzo[d]imidazol-1-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No. B2580523
CAS RN: 1324661-58-6
M. Wt: 361.365
InChI Key: QUORYMFNLHNRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzo[d]imidazol-1-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H15N7O2 and its molecular weight is 361.365. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activity : A study on the synthesis of similar compounds, including benzimidazole derivatives, highlighted their antimicrobial action. The research compared the antibacterial and antifungal properties of synthetic compounds to conventional antibiotics, revealing that some derivatives exhibited significant antimicrobial activity (S. Ch, 2022).

  • Antitumor and Antioxidant Agents : Derivatives containing the 1,3,4‐thiadiazole moiety were synthesized and evaluated as potential antitumor and antioxidant agents. The study demonstrated that these newly synthesized compounds exhibited promising antitumor activities, highlighting their potential in cancer research (W. Hamama et al., 2013).

  • Regiospecific Synthesis : Another research effort focused on the regiospecific synthesis of imidazo[1,2-a]pyrimidines, demonstrating the ability to achieve high yields of these compounds through a one-pot reaction. This synthesis approach is significant for creating derivatives with potential biological applications (A. Katritzky et al., 2003).

  • Metal-Mediated N–H Bond Activation : A study on 2-azetidinones substituted with various heterocycles, including benzimidazole, explored metal-mediated N–H bond activation to synthesize compounds containing transition metals. This research has implications for developing new materials and catalysts with specific chemical properties (Luis Casarrubios et al., 2014).

  • Immunosuppressors and Immunostimulators : Certain derivatives have been identified as potent immunosuppressors against macrophages and T-lymphocytes, as well as immunostimulators towards these immune cells. This indicates their potential use in modulating immune responses for therapeutic purposes (H. Abdel‐Aziz et al., 2011).

properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O2/c26-15(10-25-11-21-13-4-1-2-5-14(13)25)24-8-12(9-24)18-22-17(23-27-18)16-19-6-3-7-20-16/h1-7,11-12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUORYMFNLHNRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=NC3=CC=CC=C32)C4=NC(=NO4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

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